molecular formula C18H13NO3 B10838391 (7-Benzyloxy-2-oxo-2H-chromen-4-yl)acetonitrile

(7-Benzyloxy-2-oxo-2H-chromen-4-yl)acetonitrile

Cat. No.: B10838391
M. Wt: 291.3 g/mol
InChI Key: QXYWJHCXXQZBTQ-UHFFFAOYSA-N
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Preparation Methods

The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(7-Benzyloxy-2-oxo-2H-chromen-4-yl)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

(7-Benzyloxy-2-oxo-2H-chromen-4-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Benzyloxy-2-oxo-2H-chromen-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival, such as carbonic anhydrase and microtubule polymerization . The compound may also regulate reactive oxygen species, contributing to its antioxidant properties.

Comparison with Similar Compounds

(7-Benzyloxy-2-oxo-2H-chromen-4-yl)acetonitrile can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

2-(2-oxo-7-phenylmethoxychromen-4-yl)acetonitrile

InChI

InChI=1S/C18H13NO3/c19-9-8-14-10-18(20)22-17-11-15(6-7-16(14)17)21-12-13-4-2-1-3-5-13/h1-7,10-11H,8,12H2

InChI Key

QXYWJHCXXQZBTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)CC#N

Origin of Product

United States

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